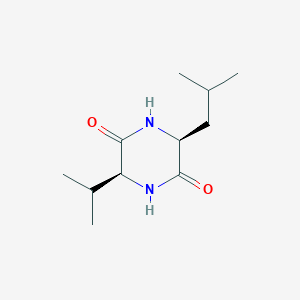

Cyclo(L-leucyl-L-valyl)

Description

(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione has been reported in Streptomyces xiamenensis with data available.

Structure

3D Structure

Properties

IUPAC Name |

(3S,6S)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOUGDHEEGKEGS-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649367 | |

| Record name | (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15136-24-0 | |

| Record name | (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclo(L-leucyl-L-valyl): A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological activities of the cyclic dipeptide Cyclo(L-leucyl-L-valyl). This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Natural Sources of Cyclo(L-leucyl-L-valyl)

Cyclo(L-leucyl-L-valyl) is a naturally occurring cyclic dipeptide, a class of compounds known for their diverse biological activities. The primary documented natural source of this compound is the bacterium Achromobacter xylosoxidans.[1][2] While other microorganisms are known to produce a variety of cyclic dipeptides, A. xylosoxidans is the most specifically cited producer of Cyclo(L-leucyl-L-valyl) in the reviewed literature.

Table 1: Natural Sources of Cyclo(L-leucyl-L-valyl) and Structurally Similar Cyclic Dipeptides

| Cyclic Dipeptide | Natural Source | Reported Biological Activity |

| Cyclo(L-leucyl-L-valyl) | Achromobacter xylosoxidans | Inhibition of aflatoxin production |

| Cyclo(L-leucyl-L-prolyl) | Achromobacter xylosoxidans, Bacillus amyloliquefaciens, Lactobacillus plantarum, Pseudomonas sesami | Inhibition of aflatoxin production, Antimicrobial, Anticancer, Quorum sensing inhibition |

| Cyclo(L-Pro-L-Val) | Pseudomonas aurantiaca | Antifungal |

Isolation and Purification of Cyclo(L-leucyl-L-valyl)

Fermentation of Achromobacter xylosoxidans**

A detailed protocol for the cultivation of Achromobacter xylosoxidans to produce cyclic dipeptides is outlined below.

Experimental Protocol:

-

Bacterial Strain: Achromobacter xylosoxidans (e.g., strain NFRI-A1).

-

Culture Medium: Glucose-Yeast (GY) liquid medium (2% glucose, 0.5% yeast extract).

-

Fermentation Conditions:

-

Inoculate the GY medium with a fresh culture of A. xylosoxidans.

-

Incubate at 37°C with shaking at 150 rpm for 4 days.

-

Scale up the culture to the desired volume (e.g., 18 liters for larger-scale production).

-

-

Harvesting:

-

Centrifuge the culture at 8,000 x g for 30 minutes at room temperature to separate the bacterial cells from the supernatant.

-

Collect the supernatant, which contains the secreted cyclic dipeptides.

-

For sterilization and removal of any remaining cells, the supernatant can be autoclaved and centrifuged again.

-

Purification of Cyclo(L-leucyl-L-valyl)

The following purification protocol is adapted from the methodology used for Cyclo(L-leucyl-L-prolyl) and is expected to be effective for the isolation of Cyclo(L-leucyl-L-valyl).[1][2]

Experimental Protocol:

-

Solid-Phase Extraction (SPE):

-

Load the cell-free supernatant onto a Diaion HP20 resin column.

-

Wash the column with distilled water to remove unbound compounds.

-

Elute the bound cyclic dipeptides with a stepwise gradient of methanol (B129727) in water (e.g., 50%, 60%, 80%, and 100% methanol).

-

Collect the fractions and concentrate them using a rotary evaporator. The 60-80% methanol fraction is reported to contain the highest concentration of the desired compounds.

-

-

Thin-Layer Chromatography (TLC):

-

Further purify the active fractions from SPE using preparative TLC.

-

Spot the concentrated fraction onto a silica (B1680970) gel TLC plate.

-

Develop the plate using an appropriate solvent system (e.g., chloroform-methanol mixtures).

-

Visualize the bands under UV light and scrape the band corresponding to the desired compound.

-

Extract the compound from the silica gel using a suitable solvent like methanol.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform a final purification step using reversed-phase HPLC.

-

Inject the extracted compound onto a C18 column.

-

Elute with a gradient of acetonitrile (B52724) in water.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to Cyclo(L-leucyl-L-valyl).

-

Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data (Reference):

From an 18-liter culture of Achromobacter xylosoxidans, approximately 210 mg of a residue containing cyclic dipeptides was obtained from the 60-80% methanol fraction after Diaion HP20 column chromatography.[1] Specific yield and purity for Cyclo(L-leucyl-L-valyl) are not reported.

Biological Activity and Signaling Pathways

The most well-documented biological activity of Cyclo(L-leucyl-L-valyl) is its ability to inhibit the production of aflatoxins, which are potent mycotoxins produced by fungi of the Aspergillus genus.[1][2]

Inhibition of Aflatoxin Biosynthesis

Studies on the closely related Cyclo(L-leucyl-L-prolyl) have shown that it represses the transcription of key genes involved in the aflatoxin biosynthetic pathway in Aspergillus parasiticus.[1][2] These genes include aflR, a regulatory gene, and structural genes such as hexB, pksL1, and dmtA. Given that Cyclo(L-leucyl-L-valyl) exhibits similar inhibitory activity, it is highly probable that it acts through a similar mechanism.

Proposed Signaling Pathway for Aflatoxin Inhibition:

Other Potential Biological Activities

While research on Cyclo(L-leucyl-L-valyl) is still emerging, other cyclic dipeptides have been shown to possess a wide range of biological activities, suggesting potential avenues for future investigation of Cyclo(L-leucyl-L-valyl). These activities include:

-

Antimicrobial Activity: Many cyclic dipeptides exhibit antibacterial and antifungal properties.[1][3]

-

Anticancer Activity: Some cyclic dipeptides have demonstrated cytotoxic effects against various cancer cell lines.

-

Quorum Sensing Inhibition: Cyclic dipeptides can interfere with bacterial cell-to-cell communication, a process known as quorum sensing, which is often linked to virulence.

Further research is warranted to fully elucidate the biological activity profile and therapeutic potential of Cyclo(L-leucyl-L-valyl).

Conclusion

Cyclo(L-leucyl-L-valyl), a cyclic dipeptide produced by the bacterium Achromobacter xylosoxidans, demonstrates promising biological activity, particularly in the inhibition of aflatoxin production. This technical guide has provided an in-depth overview of its natural sources, a detailed methodology for its isolation and purification, and an exploration of its known and potential biological activities. While more research is needed to quantify its production and fully understand its mechanisms of action, Cyclo(L-leucyl-L-valyl) represents a compelling natural product for further investigation in the fields of agriculture, food safety, and medicine.

References

- 1. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Biological Activity Screening of Cyclo(L-leucyl-L-valyl): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of Cyclo(L-leucyl-L-valyl) is limited in publicly available scientific literature. This guide summarizes the known activities of structurally similar cyclic dipeptides, primarily Cyclo(L-leucyl-L-prolyl) [CLP], to provide a predictive framework and methodological guidance for the investigation of Cyclo(L-leucyl-L-valyl). All data and protocols should be considered as a starting point for dedicated experimental validation of Cyclo(L-leucyl-L-valyl).

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. They are formed by the intramolecular cyclization of two amino acids. Due to their constrained cyclic structure, CDPs often exhibit significant biological activities, making them attractive scaffolds for drug discovery. This guide focuses on the potential biological activities of Cyclo(L-leucyl-L-valyl), drawing parallels from its close analog, Cyclo(L-leucyl-L-prolyl) (CLP), which has been more extensively studied. The primary areas of investigation for CLP, and by extension, for Cyclo(L-leucyl-L-valyl), include antimicrobial, antifungal, and anticancer activities.

Potential Biological Activities and Quantitative Data

Based on the activities of structurally related compounds, Cyclo(L-leucyl-L-valyl) is predicted to exhibit a range of biological effects. The following tables summarize the quantitative data for the analogous compound, Cyclo(L-leucyl-L-prolyl) (CLP).

Antimicrobial Activity

CLP has demonstrated inhibitory effects against various pathogenic bacteria, including those responsible for dental caries and foodborne illnesses.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-leucyl-L-prolyl) [CLP] against various bacteria.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Streptococcus mutans | 100 - 250 | [1] |

| Listeria monocytogenes | 512 | [2] |

| Escherichia fergusonii | 230 | [2] |

| Salmonella enterica | 11 | [2] |

| Enterococcus faecalis | 12 | [2] |

| Bacillus cereus | 16 | [2] |

| Staphylococcus aureus | 30 | [2] |

Antifungal Activity

The antifungal properties of CLP and other related cyclic dipeptides have been reported, particularly their ability to inhibit the growth of pathogenic fungi and the production of mycotoxins.

Table 2: Antifungal Activity of Cyclo(L-leucyl-L-prolyl) [CLP] and Related Compounds.

| Compound | Fungal Strain | Activity | Concentration | Reference |

| Cyclo(L-leucyl-L-prolyl) | Aspergillus parasiticus | 50% inhibition of aflatoxin production (IC50) | 200 µg/mL | [3][4] |

| Cyclo(L-leucyl-L-prolyl) | Colletotrichum orbiculare | Inhibition of conidia germination and appressorium formation | 100 µg/mL | [1] |

| Cyclo(L-valyl-L-prolyl) | Aspergillus parasiticus | Inhibition of aflatoxin production | - | [3][4] |

Anticancer Activity

Recent studies have highlighted the potential of CLP as an anticancer agent, particularly against triple-negative breast cancer cell lines.

Table 3: Anticancer Activity of Cyclo(L-leucyl-L-prolyl) [CLP].

| Cell Line | Cancer Type | Activity | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cytotoxicity | 73.4 | [5] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Cytotoxicity | 67.4 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to screen the biological activity of Cyclo(L-leucyl-L-valyl).

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Protocol:

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: A stock solution of Cyclo(L-leucyl-L-valyl) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is incubated at the optimal temperature for the test bacterium for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Antifungal Activity: Aflatoxin Production Inhibition Assay

This assay is used to evaluate the effect of a compound on the production of aflatoxin by Aspergillus species.

Protocol:

-

Fungal Culture: Aspergillus parasiticus is grown on a suitable agar (B569324) medium to produce a spore suspension.

-

Treatment: A defined number of spores are inoculated into a liquid culture medium. Cyclo(L-leucyl-L-valyl) is added at various concentrations. A control culture without the compound is also prepared.

-

Incubation: The cultures are incubated under conditions that promote aflatoxin production (e.g., 28°C for 5-7 days in the dark).

-

Aflatoxin Extraction and Quantification: After incubation, the fungal mycelium is separated from the culture medium. Aflatoxins are extracted from both the mycelium and the medium using a suitable solvent (e.g., chloroform). The extracted aflatoxins are then quantified using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). The IC50 value can be calculated from the dose-response curve.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Cyclo(L-leucyl-L-valyl) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the screening of Cyclo(L-leucyl-L-valyl).

Predicted Anticancer Signaling Pathway

Based on the activity of CLP, Cyclo(L-leucyl-L-valyl) may interfere with the EGFR/CD151 signaling pathway in cancer cells.

Caption: Predicted inhibition of the EGFR/CD151 signaling pathway by Cyclo(L-leucyl-L-valyl).

Potential Quorum Sensing Inhibition

Cyclic dipeptides have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence.

Caption: Hypothetical mechanism of quorum sensing inhibition by Cyclo(L-leucyl-L-valyl).

General Workflow for Biological Activity Screening

This diagram outlines a general workflow for the initial screening of a novel compound like Cyclo(L-leucyl-L-valyl).

Caption: A generalized workflow for screening the biological activities of a novel compound.

Conclusion

While direct experimental evidence for the biological activities of Cyclo(L-leucyl-L-valyl) is currently sparse, the known bioactivities of its structural analog, Cyclo(L-leucyl-L-prolyl), provide a strong rationale for its investigation as a potential antimicrobial, antifungal, and anticancer agent. The experimental protocols and predictive signaling pathway diagrams provided in this guide offer a robust framework for initiating the biological activity screening of Cyclo(L-leucyl-L-valyl). Further research is warranted to elucidate the specific biological profile of this promising cyclic dipeptide.

References

- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interference With Quorum-Sensing Signal Biosynthesis as a Promising Therapeutic Strategy Against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclo(L-leucyl-L-valyl) (CAS: 15136-24-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-leucyl-L-valyl), a cyclic dipeptide (CDP), is a naturally occurring small molecule with known biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, biological functions, and mechanism of action, with a particular focus on its role as an inhibitor of aflatoxin production. Due to the limited availability of extensive research specifically on Cyclo(L-leucyl-L-valyl), this document also incorporates data from structurally related and more extensively studied CDPs, such as Cyclo(L-leucyl-L-prolyl), to offer a broader context for its potential applications and areas for future investigation. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest class of peptide derivatives found in nature, produced by a wide range of organisms including bacteria, fungi, and marine organisms. They exhibit a diverse array of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects.[1] Cyclo(L-leucyl-L-valyl) (CAS: 15136-24-0) is one such CDP that has been identified as an inhibitor of aflatoxin production by the fungus Aspergillus parasiticus.[2][3] Aflatoxins are highly toxic and carcinogenic secondary metabolites, making their inhibition a significant area of research in food safety and toxicology. This guide will synthesize the available technical data on Cyclo(L-leucyl-L-valyl) and related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of Cyclo(L-leucyl-L-valyl) is presented in Table 1. This data is crucial for its handling, formulation, and in the design of experimental protocols.

Table 1: Physicochemical Properties of Cyclo(L-leucyl-L-valyl)

| Property | Value | Reference |

| CAS Number | 15136-24-0 | |

| Molecular Formula | C₁₁H₂₀N₂O₂ | |

| Molecular Weight | 212.29 g/mol | |

| IUPAC Name | (3S,6S)-3-isobutyl-6-isopropylpiperazine-2,5-dione | |

| Physical Form | Solid | |

| Purity | 99.10% (as per one supplier) | |

| Storage Temperature | -20°C to -80°C | |

| Solubility | Very soluble in organic solvents; moderate solubility in water. | [4] |

Biological Activity and Mechanism of Action

The most well-documented biological activity of Cyclo(L-leucyl-L-valyl) is its ability to inhibit the production of aflatoxin in Aspergillus parasiticus.[2][3] This effect is achieved through the downregulation of key genes in the aflatoxin biosynthetic pathway.

Inhibition of Aflatoxin Production

Cyclo(L-leucyl-L-valyl) has been shown to inhibit the transcription of aflatoxin-related genes, including aflR, hexB, pksL1, and dmtA.[2][3] The aflR gene is a critical regulatory gene that controls the expression of many other genes in the aflatoxin gene cluster. By repressing the transcription of aflR, Cyclo(L-leucyl-L-valyl) effectively shuts down the entire aflatoxin production cascade.

Caption: Inhibition of Aflatoxin Biosynthesis Pathway.

Comparison with Related Cyclic Dipeptides

Research indicates that other CDPs, particularly those containing proline, exhibit potent biological activities. Cyclo(L-leucyl-L-prolyl) has been more extensively studied and shows a 50% inhibitory concentration (IC₅₀) for aflatoxin production by A. parasiticus at 0.20 mg/mL.[2][5][6] High concentrations of Cyclo(L-leucyl-L-prolyl) (>6.0 mg/mL) have also been observed to inhibit fungal growth.[2][5] While direct quantitative data for Cyclo(L-leucyl-L-valyl) is not as readily available, its activity is reported to be similar to that of Cyclo(L-valyl-L-prolyl), which inhibited norsolorinic acid (an aflatoxin precursor) accumulation at concentrations as low as 0.3 mg/mL.[2]

Table 2: Biological Activities of Related Cyclic Dipeptides

| Cyclic Dipeptide | Activity | Organism | Quantitative Data | Reference |

| Cyclo(L-leucyl-L-prolyl) | Inhibition of Aflatoxin Production | Aspergillus parasiticus | IC₅₀ = 0.20 mg/mL | [2][5][6] |

| Inhibition of Fungal Growth | Aspergillus parasiticus | >6.0 mg/mL | [2][5] | |

| Antibacterial | Streptococcus mutans | MIC = 100 µg/mL | [7] | |

| Antibiofilm | Streptococcus mutans | 53.5% reduction at 30 µg/mL | [7] | |

| Antibacterial | Listeria monocytogenes | MIC = 512 µg/mL | [8][9] | |

| Cyclo(L-prolyl-L-valyl) | Inhibition of Norsolorinic Acid Accumulation | Aspergillus parasiticus | Active at 0.3 mg/mL | [2] |

Note: This table includes data from related compounds to provide a broader context due to the limited specific data for Cyclo(L-leucyl-L-valyl).

Synthesis and Experimental Protocols

Synthesis

While specific synthesis protocols for Cyclo(L-leucyl-L-valyl) are not detailed in the reviewed literature, a general methodology for the synthesis of related CDPs, such as Cyclo(L-leucyl-d-prolyl), has been described. This typically involves the coupling of the constituent amino acids, often using protecting groups like Boc (tert-butyloxycarbonyl), followed by cyclization. For example, Cyclo(L-leucyl-d-prolyl) was synthesized from Boc-d-proline and methyl-l-leucine.[2] A similar approach could likely be adapted for the synthesis of Cyclo(L-leucyl-L-valyl).

Caption: Generalized Synthetic Workflow for CDPs.

Experimental Protocols

4.2.1. Purification of Cyclic Dipeptides from Bacterial Culture

A general protocol for the isolation of CDPs from bacterial cultures, such as Achromobacter xylosoxidans, is as follows:

-

Culturing: The bacterium is cultured in a suitable medium (e.g., GY medium) with shaking for several days.

-

Centrifugation: The culture is centrifuged to separate the supernatant from the bacterial cells.

-

Chromatography: The supernatant is subjected to a series of chromatographic separations to purify the active compounds. This may include:

4.2.2. Aflatoxin Inhibition Assay (Tip Culture Method)

This method is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against aflatoxin production.

-

A culture medium (e.g., 2% yeast extract, 20% sucrose) is prepared.

-

The test compound is added to the medium at various concentrations.

-

The medium is inoculated with a spore suspension of Aspergillus parasiticus.

-

The cultures are incubated for a set period.

-

Aflatoxin levels are quantified, typically using HPLC, and the IC₅₀ is calculated.[2][5]

4.2.3. Antibacterial Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method is used to determine the MIC of a compound against a bacterial strain.

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized bacterial suspension.

-

The plate is incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Toxicology and Pharmacokinetics

There is a significant lack of publicly available data on the toxicology and pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion) of Cyclo(L-leucyl-L-valyl). Further research is required to evaluate its safety profile and in vivo behavior to determine its potential for therapeutic or other applications.

Conclusion and Future Directions

Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide with established activity as an inhibitor of aflatoxin production in Aspergillus parasiticus. Its mechanism of action involves the transcriptional repression of key genes in the aflatoxin biosynthetic pathway. However, there is a notable scarcity of comprehensive research on this specific compound.

For drug development professionals and scientists, Cyclo(L-leucyl-L-valyl) and related CDPs represent a promising class of natural products. Future research should focus on:

-

Developing and optimizing synthetic routes for Cyclo(L-leucyl-L-valyl) to enable further biological evaluation.

-

Conducting comprehensive in vitro and in vivo studies to elucidate its full spectrum of biological activities, including its potential as an antimicrobial, antiviral, or anticancer agent.

-

Performing detailed toxicological and pharmacokinetic studies to assess its safety profile and therapeutic potential.

-

Investigating its efficacy in food preservation and as a potential agent to mitigate aflatoxin contamination in agricultural products.

By addressing these research gaps, the full potential of Cyclo(L-leucyl-L-valyl) as a lead compound for the development of new therapeutic agents or biotechnological applications can be realized.

References

- 1. Cyclo(L-Val-D-Ile-L-Leu-L-Pro-D-Leu) | C28H49N5O5 | CID 139587146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclic dipeptide cyclo(l-leucyl-l-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo(L-leucyl-L-valyl): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide, a member of the 2,5-diketopiperazine class of natural products. These compounds are known for their diverse biological activities, making them of significant interest in the fields of pharmacology and drug development. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and characterization of Cyclo(L-leucyl-L-valyl). Due to the limited availability of specific experimental data for Cyclo(L-leucyl-L-valyl), this guide also incorporates comparative data from the closely related and well-studied analogue, Cyclo(L-leucyl-L-prolyl), to provide a more comprehensive understanding. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this and similar molecules.

Physicochemical Properties

The fundamental physicochemical properties of Cyclo(L-leucyl-L-valyl) are crucial for its handling, formulation, and mechanism of action. While specific experimental data for this compound is limited, a combination of computed data and experimental values for analogous compounds provides a solid foundation for its characterization.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of Cyclo(L-leucyl-L-valyl) and its analogue, Cyclo(L-leucyl-L-prolyl).

Table 1: Physicochemical Properties of Cyclo(L-leucyl-L-valyl)

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₂ | PubChem |

| Molecular Weight | 212.29 g/mol | PubChem |

| IUPAC Name | (3S,6S)-3-isobutyl-6-isopropylpiperazine-2,5-dione | Sigma-Aldrich[1] |

| CAS Number | 15136-24-0 | Sigma-Aldrich[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| Storage Temperature | -20°C to -80°C | Sigma-Aldrich[1] |

Table 2: Physicochemical Properties of the Analogue Cyclo(L-leucyl-L-prolyl)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₂ | MedchemExpress[2], Bioaustralis[3] |

| Molecular Weight | 210.27 g/mol | MedchemExpress[2], Bioaustralis[3] |

| Appearance | White to off-white solid | MedchemExpress[2], Bioaustralis[3] |

| Melting Point | 160.0 to 164.0 °C | Tokyo Chemical Industry Co., Ltd.[4] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO.[3] In DMSO, solubility is ≥ 100 mg/mL.[5] | Bioaustralis[3], MedchemExpress[5] |

| Purity | >95% by HPLC | Bioaustralis[3] |

Synthesis and Characterization

The synthesis of Cyclo(L-leucyl-L-valyl) typically follows established methods for cyclic dipeptide formation. Characterization relies on standard analytical techniques to confirm the structure and purity of the synthesized compound.

Experimental Protocol: Synthesis of Cyclo(L-leucyl-L-valyl)

Materials:

-

L-Leucine methyl ester hydrochloride

-

L-Valine methyl ester hydrochloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

-

Coupling agents (e.g., Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP))

-

Reagents for Boc or Fmoc deprotection if protected amino acids are used (e.g., Trifluoroacetic acid (TFA) in DCM for Boc, or piperidine (B6355638) in DMF for Fmoc)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dipeptide Formation:

-

Dissolve L-Leucine methyl ester hydrochloride and L-Valine methyl ester hydrochloride in an anhydrous solvent.

-

Add a suitable base (e.g., TEA or DIPEA) to neutralize the hydrochloride salts.

-

Add the coupling agent to facilitate the formation of the peptide bond.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with acidic and basic aqueous solutions to remove unreacted starting materials and by-products.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the linear dipeptide.

-

-

Cyclization:

-

The linear dipeptide can be cyclized by heating in a high-boiling point solvent such as toluene (B28343) or xylene, often with a catalytic amount of acid or base.

-

Alternatively, for solid-phase synthesis, the peptide is linked to a resin, and cyclization is performed on the solid support before cleavage.[6]

-

-

Purification:

-

The crude Cyclo(L-leucyl-L-valyl) is purified by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate).

-

The fractions containing the pure product are identified by TLC, pooled, and the solvent is removed under reduced pressure to yield the final product.

-

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified Cyclo(L-leucyl-L-valyl) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Analysis: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. The spectrum is expected to show signals corresponding to the protons of the leucine (B10760876) and valine side chains and the diketopiperazine ring.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. This will show signals for the carbonyl carbons and the carbons of the amino acid residues.

-

Reference Data for Analogue Cyclo(L-leucyl-L-prolyl) in CDCl₃:

-

¹H NMR (500 MHz, CDCl₃) δ: 5.92 (s, 1H), 4.12 (dd, J = 9.2, 7.4 Hz, 1H), 4.02 (dd, J = 9.6, 3.8 Hz, 1H), 3.65–3.50 (m, 2H), 2.40–2.31 (m, 1H), 2.19–2.11 (m, 1H), 2.11–1.97 (m, 2H), 1.97–1.84 (m, 1H), 1.81–1.69 (m, 2H), 1.57–1.48 (m, 1H), 1.00 (d, J = 6.6 Hz, 3H), 0.96 (d, J = 6.5 Hz, 3H).[7]

-

¹³C NMR (126 MHz, CDCl₃) δ: 170.15, 166.16, 59.00, 53.40, 45.52, 38.63, 28.12, 24.73, 23.30, 22.75, 21.20.[7]

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique such as Electrospray Ionization (ESI).

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 213.1598, confirming the molecular weight of Cyclo(L-leucyl-L-valyl).

-

Reference Data for Analogue cis-cyclo(L-Leu-L-Pro): The molecular ion peak [M+1]⁺ was observed at m/z 211.[8]

Biological Activity and Signaling Pathways

Cyclic dipeptides exhibit a wide range of biological activities. While specific studies on Cyclo(L-leucyl-L-valyl) are not extensively reported, the activities of the closely related Cyclo(L-leucyl-L-prolyl) provide valuable insights into its potential therapeutic applications.

Antifungal Activity

Cyclo(L-leucyl-L-prolyl) has been shown to inhibit the production of aflatoxin, a potent mycotoxin, by the fungus Aspergillus parasiticus.[9] The 50% inhibitory concentration (IC₅₀) for aflatoxin production was found to be 0.20 mg/mL.[9] This inhibitory effect is achieved through the repression of transcription of several genes involved in the aflatoxin biosynthetic pathway, including aflR, hexB, pksL1, and dmtA.[9]

Antibacterial Activity

Cyclo(L-leucyl-L-prolyl) has also demonstrated significant antibacterial properties. It has been shown to be effective against the cariogenic bacterium Streptococcus mutans, inhibiting its adherence, acid production, and biofilm formation. The minimum inhibitory concentration (MIC) against S. mutans was reported to be 100 µg/mL.

Anticancer Activity

Emerging research suggests that Cyclo(L-leucyl-L-prolyl) may possess anticancer properties. Studies have indicated its ability to inhibit the migration of triple-negative breast cancer cells.

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: A logical workflow diagram illustrating the key stages in the synthesis and characterization of Cyclo(L-leucyl-L-valyl).

Signaling Pathway of Aflatoxin Inhibition by Analogue

Caption: A diagram illustrating the proposed signaling pathway for the inhibition of aflatoxin production in Aspergillus parasiticus by the analogue Cyclo(L-leucyl-L-prolyl).

Conclusion

Cyclo(L-leucyl-L-valyl) represents a promising cyclic dipeptide with potential applications in various fields, particularly in drug development, owing to the established biological activities of its class of compounds. This technical guide has provided a comprehensive overview of its physicochemical properties, drawing upon computed data and experimental findings for closely related analogues. The outlined protocols for synthesis and characterization offer a practical framework for researchers working with this molecule. The exploration of the biological activities of its analogue, Cyclo(L-leucyl-L-prolyl), highlights the potential antifungal, antibacterial, and anticancer properties that warrant further investigation for Cyclo(L-leucyl-L-valyl). This guide serves as a foundational resource to stimulate and support future research into this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclo(L-leucyl-L-leucyl) | C12H22N2O2 | CID 192731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. cyclo[Ile-Phe-Pro-Val-Pro-Leu-Pro] | C41H61N7O7 | CID 44233195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo(L-leucyl-L-valyl): A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclo(L-leucyl-L-valyl), a member of the 2,5-diketopiperazine class of cyclic dipeptides, is a naturally occurring metabolite with emerging therapeutic interest. This document provides a comprehensive technical overview of its known biological activities and potential therapeutic applications. Due to the limited availability of in-depth research specifically on Cyclo(L-leucyl-L-valyl), this guide also incorporates detailed data from its structurally similar analog, Cyclo(L-leucyl-L-prolyl), to infer potential bioactivities and guide future research. The primary established bioactivity of Cyclo(L-leucyl-L-valyl) is its ability to inhibit aflatoxin production. Inferred potential applications, based on its analog, include antimicrobial, anti-biofilm, anticancer, and antioxidant activities. This guide presents available quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows to support further investigation into this promising compound.

Introduction to Cyclo(L-leucyl-L-valyl) and Related Cyclic Dipeptides

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), are the simplest peptide derivatives found in nature, formed from the condensation of two amino acids. Their rigid cyclic structure confers high stability against proteolytic degradation, making them attractive scaffolds for drug development. These compounds have been isolated from a wide range of natural sources, including bacteria, fungi, and marine organisms, and are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.

Cyclo(L-leucyl-L-valyl) (c(Leu-Val)) is a CDP composed of L-leucine and L-valine. While research specifically focused on c(Leu-Val) is still in its early stages, studies on the closely related compound, Cyclo(L-leucyl-L-prolyl) (c(Leu-Pro)), have revealed significant therapeutic potential. This guide will first detail the confirmed bioactivity of c(Leu-Val) and then explore its potential applications by drawing parallels with the well-documented activities of c(Leu-Pro).

Confirmed Bioactivity of Cyclo(L-leucyl-L-valyl): Anti-Aflatoxin Activity

The most concretely documented biological effect of Cyclo(L-leucyl-L-valyl) is its ability to inhibit the production of aflatoxins, which are potent mycotoxins and carcinogens produced by species of Aspergillus fungi.

Research has indicated that c(Leu-Val) exhibits inhibitory activity against aflatoxin production in Aspergillus parasiticus.[1][2] This activity is reported to be similar to that of Cyclo(L-leucyl-L-prolyl).[1][2] The proposed mechanism of action involves the repression of transcription of key genes in the aflatoxin biosynthesis pathway, such as aflR, hexB, pksL1, and dmtA.[3]

Table 1: Quantitative Data on the Anti-Aflatoxin Activity of Cyclo(L-leucyl-L-valyl) and Analogs

| Compound | Target Organism | Activity | Quantitative Data | Reference |

| Cyclo(L-leucyl-L-valyl) | Aspergillus parasiticus | Inhibition of aflatoxin production | Similar inhibitory activity to Cyclo(L-leucyl-L-prolyl) | [1][2] |

| Cyclo(L-leucyl-L-prolyl) | Aspergillus parasiticus SYS-4 | Inhibition of aflatoxin production | IC50: 0.20 mg/mL | [1] |

Experimental Protocol: Aflatoxin Inhibition Assay

The following is a generalized protocol for assessing the inhibition of aflatoxin production, based on methodologies used for similar compounds.

-

Fungal Culture Preparation:

-

Inoculate Aspergillus parasiticus spores onto a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate at 28-30°C for 5-7 days until sporulation.

-

Prepare a spore suspension in sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and adjust the concentration to 1 x 10^6 spores/mL.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of Cyclo(L-leucyl-L-valyl) in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a liquid culture medium (e.g., Yeast Extract Sucrose broth), add the spore suspension and different concentrations of the test compound. Include a solvent control.

-

-

Incubation and Aflatoxin Extraction:

-

Incubate the cultures in the dark under shaking conditions at 28-30°C for 5-7 days.

-

Separate the mycelium from the culture broth by filtration.

-

Extract aflatoxins from both the mycelium and the broth using a suitable solvent (e.g., chloroform (B151607) or ethyl acetate).

-

-

Quantification of Aflatoxin:

-

Analyze the extracted aflatoxins using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

-

Quantify the amount of aflatoxin by comparing the peak areas to a standard curve of known aflatoxin concentrations.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of aflatoxin production for each concentration of the test compound compared to the solvent control.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of aflatoxin production.

-

Diagram 1: Generalized Workflow for Aflatoxin Inhibition Assay

References

Cyclo(L-leucyl-L-valyl): A Technical Guide on a Bioactive Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide, a class of secondary metabolites with diverse and significant biological activities. This technical guide provides a comprehensive overview of Cyclo(L-leucyl-L-valyl), focusing on its role as an inhibitor of aflatoxin production. The document details its known biological effects, offers insights into its probable biosynthetic pathway, and presents generalized experimental protocols for its isolation, characterization, and bioactivity assessment. Quantitative data, primarily inferred from closely related analogs, is presented for comparative analysis. Furthermore, this guide includes diagrammatic representations of its mechanism of action and relevant experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest peptide derivatives and are ubiquitously produced by a wide range of organisms, including bacteria, fungi, and marine organisms. Their rigid cyclic structure confers metabolic stability and unique pharmacological properties. Cyclo(L-leucyl-L-valyl) is one such CDP that has demonstrated noteworthy biological activity, particularly in the inhibition of mycotoxin production. This guide aims to consolidate the current knowledge on Cyclo(L-leucyl-L-valyl) to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology.

Biological Activity and Quantitative Data

The primary reported biological activity of Cyclo(L-leucyl-L-valyl) is its ability to inhibit the production of aflatoxin by the fungus Aspergillus parasiticus.[1][2] Aflatoxins are highly toxic and carcinogenic secondary metabolites that contaminate various food crops.

While specific quantitative data for Cyclo(L-leucyl-L-valyl) is not extensively available in the public domain, its inhibitory activity against aflatoxin production is reported to be similar to that of the closely related compound, Cyclo(L-leucyl-L-prolyl).[2] The 50% inhibitory concentration (IC50) for Cyclo(L-leucyl-L-prolyl) in inhibiting aflatoxin production by A. parasiticus SYS-4 was determined to be 0.20 mg/mL.[2][3] It is important to note that at higher concentrations (greater than 6.0 mg/mL), Cyclo(L-leucyl-L-prolyl) also exhibited fungal growth inhibition.[2][3]

Table 1: Comparative Biological Activity Data

| Compound | Target Organism | Biological Activity | Quantitative Data (IC50/MIC) | Reference |

| Cyclo(L-leucyl-L-valyl) | Aspergillus parasiticus | Inhibition of aflatoxin production | Similar to Cyclo(L-leucyl-L-prolyl) | [2] |

| Cyclo(L-leucyl-L-prolyl) | Aspergillus parasiticus | Inhibition of aflatoxin production | IC50: 0.20 mg/mL | [2][3] |

| Cyclo(L-leucyl-L-prolyl) | Streptococcus mutans | Inhibition of biofilm formation | MIC: 100 µg/mL | [4] |

| Cyclo(L-leucyl-L-prolyl) | Listeria monocytogenes | Inhibition of biofilm formation | MIC: 512 µg/mL | [5] |

Mechanism of Action

Cyclo(L-leucyl-L-valyl) exerts its inhibitory effect on aflatoxin production by downregulating the expression of key genes involved in the aflatoxin biosynthetic pathway.[1] Reverse transcription-PCR analyses have shown that the related compound, Cyclo(L-leucyl-L-prolyl), represses the transcription of several aflatoxin-related genes, including aflR, hexB, pksL1, and dmtA.[2][3] aflR is a critical regulatory gene that controls the expression of most of the structural genes in the aflatoxin gene cluster.

Biosynthesis

While the specific biosynthetic gene cluster for Cyclo(L-leucyl-L-valyl) has not been definitively identified, it is highly probable that it is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. This is a common mechanism for the biosynthesis of cyclic dipeptides in microorganisms. Evidence for this comes from the identification of an NRPS gene cluster responsible for the production of the related compound, cyclo(n-Me-L-Leu-L-Val), in Sorangium cellulosum.[6]

NRPSs are large, multi-domain enzymes that act as an assembly line to synthesize peptides without the use of ribosomes. The biosynthesis of Cyclo(L-leucyl-L-valyl) would likely involve the following key steps:

-

Activation: L-leucine and L-valine are activated to their corresponding adenylates by the adenylation (A) domain of the NRPS.

-

Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arm of a thiolation (T) or peptidyl carrier protein (PCP) domain.

-

Condensation: The condensation (C) domain catalyzes the formation of the peptide bond between the two amino acids.

-

Cyclization and Release: A terminal condensation or thioesterase (TE) domain catalyzes the intramolecular cyclization of the dipeptidyl-S-PCP intermediate, releasing the final Cyclo(L-leucyl-L-valyl) product.

Experimental Protocols

Isolation and Purification

A generalized protocol for the isolation and purification of Cyclo(L-leucyl-L-valyl) from a producing microbial strain is as follows:

-

Cultivation: The producing microorganism (e.g., Achromobacter xylosoxidans) is cultured in a suitable liquid medium to promote the production of secondary metabolites.[2]

-

Extraction: The culture broth is centrifuged to separate the supernatant from the cell mass. The supernatant is then extracted with an organic solvent such as ethyl acetate.[2][8][9]

-

Chromatography:

-

Column Chromatography: The crude extract is subjected to column chromatography on a stationary phase like Diaion HP20 or silica (B1680970) gel.[2][8][9] Elution is performed with a gradient of solvents (e.g., methanol (B129727) in water) to separate fractions based on polarity.[2]

-

Thin-Layer Chromatography (TLC): Fractions are analyzed by TLC to identify those containing the compound of interest.[2][8][9]

-

High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by preparative HPLC to obtain the pure compound.[2][7]

-

Characterization

The structure of the purified Cyclo(L-leucyl-L-valyl) can be elucidated using the following spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and stereochemistry of the molecule.[10][11]

Aflatoxin Inhibition Assay

The inhibitory effect of Cyclo(L-leucyl-L-valyl) on aflatoxin production can be assessed using a microtiter plate-based assay:[2]

-

A suitable liquid medium (e.g., potato dextrose broth) is dispensed into the wells of a microtiter plate.

-

The test compound, dissolved in a suitable solvent, is added to the wells at various concentrations.

-

Each well is inoculated with a spore suspension of A. parasiticus.

-

The plate is incubated under conditions conducive to fungal growth and aflatoxin production.

-

After incubation, the aflatoxin is extracted from the culture and quantified using techniques such as HPLC or enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value is calculated as the concentration of the compound that inhibits aflatoxin production by 50% compared to a control without the compound.

Conclusion and Future Perspectives

Cyclo(L-leucyl-L-valyl) is a promising secondary metabolite with demonstrated potential as an inhibitor of aflatoxin production. Its mechanism of action, likely involving the transcriptional repression of key biosynthetic genes, makes it an interesting candidate for further investigation as a biocontrol agent in agriculture and a lead compound in drug discovery.

Future research should focus on:

-

Obtaining precise quantitative data (IC50, MIC) for Cyclo(L-leucyl-L-valyl) against a broader range of microbial targets.

-

Elucidating the specific biosynthetic gene cluster responsible for its production to enable synthetic biology approaches for enhanced yield.

-

Conducting detailed studies on its signaling pathways and molecular targets to fully understand its mechanism of action.

-

Investigating its potential synergistic effects with other antimicrobial or anticancer agents.

This technical guide provides a foundational understanding of Cyclo(L-leucyl-L-valyl), and it is hoped that it will stimulate further research into this and other bioactive cyclic dipeptides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BGC0002386 [mibig.secondarymetabolites.org]

- 7. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Studies of Cyclo(L-leucyl-L-valyl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclo(L-leucyl-L-valyl) and Related Cyclic Dipeptides

Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide, a class of compounds known for their diverse biological activities. While specific cytotoxic data for this compound is sparse, the broader family of cyclic dipeptides has been the subject of numerous studies evaluating their potential as therapeutic agents, particularly in oncology. These compounds have been shown to exhibit a range of activities, including antibacterial, antifungal, and cytotoxic effects.[1] The rigid conformation of the diketopiperazine ring is believed to contribute to their biological activity and stability.[2][3]

The primary reported biological activity of Cyclo(L-leucyl-L-valyl) is the inhibition of aflatoxin production by Aspergillus parasiticus.[4] Research has shown that it can inhibit the transcription of aflatoxin-related genes.[4] This anti-mycotoxin activity suggests that the compound can modulate biological pathways, a characteristic that warrants further investigation into its effects on mammalian cells.

Cytotoxicity of Structurally Similar Cyclic Dipeptides

To provide a frame of reference for potential cytotoxic studies of Cyclo(L-leucyl-L-valyl), this section summarizes the cytotoxic activity of other cyclic dipeptides against various cancer cell lines. This data highlights the potential for this class of compounds to induce cell death in cancer cells, often through the induction of apoptosis.

| Cyclic Dipeptide | Cancer Cell Line | IC50 Value | Reference |

| Cyclo(L-Pro-L-Tyr) | HeLa (Cervical Cancer) | ~0.04 mM (CDP mix) | [5] |

| Cyclo(L-Pro-L-Val) | Caco-2 (Colorectal Cancer) | ~0.04 mM (CDP mix) | [5] |

| Cyclo(L-Pro-L-Phe) | HeLa (Cervical Cancer), Caco-2 (Colorectal Cancer) | ~0.04 mM (CDP mix) | [5] |

| 3-(4-methoxybenzyl)-6-pentyl-1-allyl-piperazine-2,5-dione | U937 (Histiocytic Lymphoma) | 0.36 µM | [6] |

| 3-(4-methoxybenzyl)-6-pentyl-1-allyl-piperazine-2,5-dione | A549 (Lung Cancer) | 1.1 µM | [6] |

| 3-(4-methoxybenzyl)-6-pentyl-1-allyl-piperazine-2,5-dione | HCT-116 (Colon Cancer) | 1.9 µM | [6] |

| Spirotryprostatin B | Murine Leukemia P388 | 14 µM | [7] |

Experimental Protocols for Cytotoxicity Assessment

The following are detailed protocols for key experiments to assess the preliminary cytotoxicity of Cyclo(L-leucyl-L-valyl).

Cell Culture

-

Cell Lines: A panel of human cancer cell lines should be used, for instance, HeLa (cervical cancer), Caco-2 (colorectal adenocarcinoma), and a non-cancerous cell line like NIH-3T3 fibroblasts to assess selectivity.[3][5]

-

Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of Cyclo(L-leucyl-L-valyl) in a suitable solvent (e.g., DMSO) and dilute it with the culture medium to achieve a range of final concentrations.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, and 72 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Apoptosis Detection by DNA Fragmentation Assay

Apoptosis is a common mechanism of cell death induced by cytotoxic compounds. DNA fragmentation is a hallmark of apoptosis.

-

Procedure:

-

Treat cells (2 x 10^6 cells/mL) with Cyclo(L-leucyl-L-valyl) at its IC50 concentration for 48 hours.

-

Harvest the cells and wash them twice with Phosphate Buffered Saline (PBS).

-

Extract the genomic DNA using a DNA extraction kit according to the manufacturer's protocol.

-

Resuspend the purified DNA in loading dye and run it on a 1.8% agarose (B213101) gel in 1X TAE buffer.

-

Visualize the DNA fragments under UV light after ethidium (B1194527) bromide staining. A ladder-like pattern of DNA fragments indicates apoptosis.[8]

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for assessing the cytotoxicity of Cyclo(L-leucyl-L-valyl).

Representative Apoptosis Signaling Pathway

Many cyclic dipeptides induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a simplified version of this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cytotoxicity of Cyclodipeptides from Pseudomonas aeruginosa PAO1 Leads to Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial Spectrum of Cyclo(L-leucyl-L-valyl): A Review of Available Data and Analysis of Related Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the antimicrobial spectrum of the cyclic dipeptide Cyclo(L-leucyl-L-valyl). Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific, quantitative data on the antibacterial and antifungal activities of this particular compound. Publicly available research detailing its Minimum Inhibitory Concentrations (MICs) or zones of inhibition against a broad range of microbial species is not readily accessible.

However, the closely related cyclic dipeptide, Cyclo(L-leucyl-L-prolyl) , has been more extensively studied. This document provides a detailed overview of the antimicrobial spectrum of Cyclo(L-leucyl-L-prolyl) as a proxy to offer insights into the potential activities of proline-containing cyclic dipeptides. The information presented herein, including quantitative data, experimental methodologies, and mechanistic pathways, is based on available studies of this related compound. Researchers are advised to consider this information as a guide for potential areas of investigation for Cyclo(L-leucyl-L-valyl), while noting that direct experimental validation is necessary.

Antimicrobial Spectrum of Cyclo(L-leucyl-L-prolyl)

Cyclo(L-leucyl-L-prolyl) has demonstrated a range of antimicrobial and antivirulence activities against various pathogens. Its effects are most notably documented against certain bacteria and fungi.

Antibacterial Activity

The primary antibacterial activity of Cyclo(L-leucyl-L-prolyl) appears to be targeted against specific Gram-positive bacteria, particularly in the context of inhibiting virulence factors and biofilm formation.

Table 1: Antibacterial Activity of Cyclo(L-leucyl-L-prolyl)

| Target Microorganism | Activity Type | Concentration | Observed Effect | Reference |

| Listeria monocytogenes ATCC 19111 | Minimum Inhibitory Concentration (MIC) | 512 µg/mL | Inhibition of bacterial growth. | [1] |

| Listeria monocytogenes | Anti-biofilm | 64, 128, 256 µg/mL (sub-MIC) | Dose-dependent inhibition of biofilm formation. | [1] |

| Streptococcus mutans | Minimum Inhibitory Concentration (MIC) | 100 µg/mL | Inhibition of bacterial growth. | [2] |

| Streptococcus mutans | Maximum Inhibitory Concentration | 250 µg/mL | Maximum concentration tested for inhibition. | [2] |

| Streptococcus mutans | Anti-virulence (sub-MIC) | 30 µg/mL | Significant reduction in adherence (68%), acid production, glucan synthesis (32%), and biofilm formation (53.5%). | [2] |

Antifungal Activity

The antifungal activity of Cyclo(L-leucyl-L-prolyl) is primarily characterized by its ability to inhibit the production of aflatoxin, a mycotoxin produced by species of Aspergillus. Direct fungal growth inhibition is observed at significantly higher concentrations.

Table 2: Antifungal Activity of Cyclo(L-leucyl-L-prolyl)

| Target Microorganism | Activity Type | Concentration | Observed Effect | Reference |

| Aspergillus parasiticus SYS-4 (= NRRL2999) | 50% Inhibitory Concentration (IC50) for aflatoxin production | 0.20 mg/mL | Inhibition of aflatoxin biosynthesis. | [3][4] |

| Aspergillus parasiticus | Fungal Growth Inhibition | > 6.0 mg/mL | Inhibition of fungal growth. | [3][4] |

It is noteworthy that other related cyclic dipeptides, such as Cyclo(L-prolyl-L-valyl), have also shown inhibitory activity against the accumulation of norsolorinic acid, a precursor to aflatoxin, at a concentration of 0.3 mg/ml.[3]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the antimicrobial and antivirulence properties of Cyclo(L-leucyl-L-prolyl).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC for bacterial species was determined using the microdilution assay.

-

Preparation of Inoculum: Bacterial strains were cultured in appropriate broth (e.g., Tryptic Soy Broth for L. monocytogenes, Brain Heart Infusion broth for S. mutans) to a specific optical density, corresponding to a known cell concentration (e.g., 10^5 CFU/mL).

-

Assay Setup: The assay was performed in 96-well microtiter plates. Serial twofold dilutions of Cyclo(L-leucyl-L-prolyl) were prepared in the respective broth.

-

Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Anti-Biofilm Assay

The effect of sub-MIC concentrations of Cyclo(L-leucyl-L-prolyl) on biofilm formation was quantified using a crystal violet staining method.

-

Assay Conditions: Bacteria were grown in 96-well plates in the presence of sub-MIC concentrations of the compound.

-

Biofilm Staining: After incubation, the planktonic cells were discarded, and the wells were washed with sterile phosphate-buffered saline (PBS). The adherent biofilms were stained with 0.1% crystal violet solution.

-

Quantification: The stained biofilms were solubilized with an appropriate solvent (e.g., 95% ethanol), and the absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of biofilm inhibition was calculated relative to the control (untreated) wells.

Aflatoxin Production Inhibition Assay (Tip Culture Method)

This method was used to determine the IC50 for aflatoxin production.

-

Fungal Culture: Aspergillus parasiticus was cultured on a suitable agar (B569324) medium (e.g., potato dextrose agar).

-

Assay Setup: A small amount of fungal mycelia was inoculated into a liquid medium (e.g., GY medium: 2% glucose, 0.5% yeast extract) containing various concentrations of Cyclo(L-leucyl-L-prolyl).

-

Extraction and Analysis: After incubation, the aflatoxins were extracted from the culture medium using a solvent such as chloroform. The extracts were then analyzed by thin-layer chromatography (TLC) to quantify the amount of aflatoxin produced.

-

IC50 Determination: The 50% inhibitory concentration was determined as the concentration of the compound that reduced aflatoxin production by half compared to the control.

Mechanism of Action

While the precise antimicrobial mechanisms of Cyclo(L-leucyl-L-valyl) are unknown, studies on Cyclo(L-leucyl-L-prolyl) provide some insights into its mode of action, particularly in the context of virulence and secondary metabolite production.

Inhibition of Aflatoxin Biosynthesis

Cyclo(L-leucyl-L-prolyl) has been shown to repress the transcription of key genes involved in the aflatoxin biosynthetic pathway in Aspergillus parasiticus. This indicates a regulatory role at the genetic level.

Caption: Inhibition of Aflatoxin-Related Gene Transcription.

Attenuation of Bacterial Virulence

In Streptococcus mutans, Cyclo(L-leucyl-L-prolyl) has been observed to reduce the expression of genes associated with biofilm formation and virulence. This suggests that the compound may interfere with bacterial signaling pathways that regulate these processes.

Caption: Attenuation of S. mutans Virulence Gene Expression.

Conclusion and Future Directions

The available scientific literature lacks specific quantitative data on the antimicrobial spectrum of Cyclo(L-leucyl-L-valyl). However, the well-documented activities of the structurally similar compound, Cyclo(L-leucyl-L-prolyl), suggest that this class of cyclic dipeptides holds promise as antimicrobial and antivirulence agents. The data on Cyclo(L-leucyl-L-prolyl) reveals activity against Gram-positive bacteria such as Listeria monocytogenes and Streptococcus mutans, primarily through the attenuation of virulence factors and biofilm formation at sub-inhibitory concentrations. Furthermore, its ability to inhibit aflatoxin production in Aspergillus parasiticus at the transcriptional level highlights a potential application in controlling mycotoxin contamination.

For drug development professionals and researchers, these findings underscore the need for direct experimental evaluation of Cyclo(L-leucyl-L-valyl). Future research should focus on:

-

Broad-Spectrum Screening: Testing Cyclo(L-leucyl-L-valyl) against a diverse panel of clinically relevant bacteria and fungi to determine its MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

-

Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by Cyclo(L-leucyl-L-valyl).

-

Structure-Activity Relationship (SAR) Studies: Comparing the activity of Cyclo(L-leucyl-L-valyl) with other leucine- and valine-containing cyclic dipeptides to understand the contribution of each amino acid residue to the observed antimicrobial effects.

By undertaking these investigations, the scientific community can ascertain the true antimicrobial potential of Cyclo(L-leucyl-L-valyl) and its viability as a lead compound for the development of novel anti-infective therapies.

References

- 1. Cyclic dipeptide cyclo(l-leucyl-l-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Multifaceted Mechanisms of Cyclo(L-leucyl-L-valyl) and Related Cyclodipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a diverse class of natural products with a wide range of biological activities. This technical guide focuses on the known and potential mechanisms of action of Cyclo(L-leucyl-L-valyl), a member of this family. While direct research on this specific compound is emerging, this document synthesizes the available data and extrapolates potential mechanisms based on the well-documented activities of the closely related and structurally similar compound, Cyclo(L-leucyl-L-prolyl) [CLP]. This guide presents quantitative data, detailed experimental protocols, and visual representations of signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to Cyclo(L-leucyl-L-valyl) and its Analogs

Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide formed from the condensation of L-leucine and L-valine. Like other CDPs, it possesses a rigid cyclic backbone that presents specific side chains, which are crucial for its biological interactions. Research into the precise mechanisms of Cyclo(L-leucyl-L-valyl) is ongoing, but studies on analogous compounds, particularly Cyclo(L-leucyl-L-prolyl), have revealed significant potential in antifungal, anticancer, and antibacterial applications.

Known Biological Activity of Cyclo(L-leucyl-L-valyl)

Antifungal Activity

The primary documented activity of Cyclo(L-leucyl-L-valyl) is its ability to inhibit the production of aflatoxin by the fungus Aspergillus parasiticus.[1] This inhibition is achieved through the transcriptional repression of key genes in the aflatoxin biosynthetic pathway.

Inferred Mechanisms of Action from Cyclo(L-leucyl-L-prolyl)

Due to the limited specific data on Cyclo(L-leucyl-L-valyl), the following sections detail the well-researched mechanisms of the closely related compound, Cyclo(L-leucyl-L-prolyl) (CLP). Given the structural similarities, it is plausible that Cyclo(L-leucyl-L-valyl) may exhibit comparable activities.

Anticancer Activity: Targeting the CD151-EGFR Axis

CLP has demonstrated potent anticancer effects, particularly against triple-negative breast cancer (TNBC) cell lines.[2][3] The proposed mechanism involves the disruption of the interaction between the tetraspanin CD151 and the Epidermal Growth Factor Receptor (EGFR).[2][3]

Signaling Pathway Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclo(L-leucyl-L-leucyl) | C12H22N2O2 | CID 192731 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Cyclo(L-leucyl-L-valyl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-leucyl-L-valyl), a cyclic dipeptide, has emerged as a molecule of interest in the study of bioactive natural compounds. This technical guide provides an in-depth overview of the current state of knowledge regarding its in vitro biological activities. While research on Cyclo(L-leucyl-L-valyl) is not as extensive as for some other cyclodipeptides, existing studies indicate promising antifungal properties, particularly in the inhibition of aflatoxin production. This document summarizes the available quantitative data, presents detailed experimental protocols from key studies, and visualizes the known signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, highlighting both the established bioactivities and areas warranting further investigation.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest peptide derivatives and are found in a variety of natural sources, including microorganisms, plants, and animals. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Cyclo(L-leucyl-L-valyl) (c(Leu-Val)) is a CDP composed of the amino acids leucine (B10760876) and valine. While its bioactivity is less explored compared to its proline-containing analogue, Cyclo(L-leucyl-L-prolyl), studies have begun to shed light on its potential as a bioactive agent. This guide focuses on the in vitro evaluation of c(Leu-Val)'s bioactivity, with a particular emphasis on its antifungal properties.

Antifungal Activity

The most well-documented in vitro bioactivity of Cyclo(L-leucyl-L-valyl) is its ability to inhibit the production of aflatoxin by the fungus Aspergillus parasiticus. Aflatoxins are highly toxic and carcinogenic secondary metabolites that contaminate various food crops.

Quantitative Data